molecular formula C8H11ClFNO B2730767 3-(2-Aminoethyl)-5-fluorophenol hydrochloride CAS No. 2137703-29-6

3-(2-Aminoethyl)-5-fluorophenol hydrochloride

Cat. No. B2730767
CAS RN: 2137703-29-6
M. Wt: 191.63
InChI Key: SVMBMGJKZDPGQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable phenol precursor with an appropriate aminoethyl compound, followed by fluorination at the desired position. The exact methods would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecule likely has a phenol ring as its core structure, with a fluorine atom and an aminoethyl group attached. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

As a phenol derivative, this compound could potentially undergo reactions typical of phenols, such as EAS (Electrophilic Aromatic Substitution). The presence of the aminoethyl group might also allow for reactions involving the amine functional group .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. As a hydrochloride salt, it would likely be soluble in water .

Scientific Research Applications

Fluorophenothiazines Synthesis

A study reported the synthesis of l-Chloro-3-fluorophenothiazines through Smiles rearrangement, indicating a significant interest in fluorophenothiazines due to their pharmacological and biological activities, including anticancer activities. The study detailed the preparation and characterization of these compounds, suggesting their potential as medicinal agents (Hamadi, Gupta, & Gupta, 1998).

Fluorescent Sensor for Al3+ Detection

Another research highlighted the development of a fluorogenic chemosensor based on o-aminophenol, demonstrating high selectivity and sensitivity towards Al3+ ions. This sensor's application in bio-imaging, particularly in detecting Al3+ in human cervical HeLa cancer cell lines, underlines the importance of such compounds in biological and chemical sensing (Ye et al., 2014).

Intermolecular Interactions in Triazoles

Research on 1,2,4-triazole derivatives, which may include structures related to 3-(2-Aminoethyl)-5-fluorophenol hydrochloride, provided insights into lp⋯π intermolecular interactions. The study synthesized and characterized biologically active derivatives, showing the role of these interactions in the molecular structure and potential biological activity (Shukla et al., 2014).

Novel Fluorinated o-Aminophenol Derivatives

A study on the modification of the 2-aminophenol group to create pH-sensitive probes highlights the utility of fluorinated o-aminophenol derivatives in detecting reactive oxygen species within biological systems. The development of these probes is crucial for understanding cellular processes and oxidative stress (Rhee, Levy, & London, 1995).

Fluorometric Measurement in Biological Samples

Lastly, a sensitive fluorometric method developed to measure 4-hydroxyifosfamide in blood and urine utilized 3-aminophenol, demonstrating the compound's relevance in analytical chemistry for biological sample analysis. This method's specificity and sensitivity are vital for pharmacokinetic studies and drug monitoring (Ikeuchi & Amano, 1985).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a drug, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards would depend on the specific properties of the compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions would depend on the current applications and research involving this compound. If it’s a novel compound, further studies could be conducted to explore its potential uses .

properties

IUPAC Name

3-(2-aminoethyl)-5-fluorophenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c9-7-3-6(1-2-10)4-8(11)5-7;/h3-5,11H,1-2,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMBMGJKZDPGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)F)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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